5-Methyl-6-(thiophen-2-yl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline
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Overview
Description
5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the condensation of anthranilic acid derivatives with various aldehydes or ketones. For 5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE, a common synthetic route involves the reaction of 2-aminobenzamide with 2-thiophenecarboxaldehyde under acidic conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to yield the desired product.
Industrial Production Methods
Industrial production of quinazoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
Scientific Research Applications
5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor.
Medicine: Quinazoline derivatives are investigated for their anticancer, antibacterial, and antiviral properties.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to therapeutic effects such as anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Benzimidazole: A related heterocyclic compound with a fused benzene and imidazole ring
Uniqueness
5-METHYL-6-(2-THIENYL)-5,6-DIHYDRO[1,3]BENZIMIDAZO[1,2-C]QUINAZOLINE is unique due to the presence of the thiophene ring, which can enhance its biological activity and specificity. The methyl group at the 5-position also contributes to its distinct chemical properties and reactivity .
Properties
Molecular Formula |
C19H15N3S |
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Molecular Weight |
317.4 g/mol |
IUPAC Name |
5-methyl-6-thiophen-2-yl-6H-benzimidazolo[1,2-c]quinazoline |
InChI |
InChI=1S/C19H15N3S/c1-21-15-9-4-2-7-13(15)18-20-14-8-3-5-10-16(14)22(18)19(21)17-11-6-12-23-17/h2-12,19H,1H3 |
InChI Key |
AHIUDHPBRRINPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(N2C3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=CS5 |
Origin of Product |
United States |
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